METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE
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Overview
Description
METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and sterically constrained structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dioxane and catalysts like zinc powder .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s rigid structure makes it useful in the design of biologically active molecules.
Industry: The compound can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A similar compound with a spirocyclic structure, often used as a bioisostere of piperidine.
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar properties and applications.
Uniqueness
METHYL 1-AZASPIRO[3.3]HEPTANE-6-CARBOXYLATE HYDROCHLORIDE is unique due to its specific methyl and carboxylate functional groups, which provide distinct chemical properties and reactivity compared to other spirocyclic compounds .
Properties
IUPAC Name |
methyl 1-azaspiro[3.3]heptane-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(5-6)2-3-9-8;/h6,9H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBIXUGMWUCUBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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